

Spectroscopic Profile of 2-Propylbenzene-1,3-diol: A Technical Guide

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Compound of Interest

Compound Name: 2-Propylbenzene-1,3-diol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Propylbenzene-1,3-diol** (also known as 2-propylresorcinol), a valuable building block in the synthesis of various organic molecules. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of expected and predicted data based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a reference for the identification and characterization of **2-Propylbenzene-1,3-diol** in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for **2-Propylbenzene-1,3-diol**. It is important to note that the NMR and Mass Spectrometry data are predicted, and the IR data is based on characteristic functional group absorptions.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.8-7.2	m	3H	Ar-H
~5.0-6.0	br s	2H	Ar-OH
2.58	t	2H	Ar-CH ₂ -CH ₂ -CH ₃
1.65	sext	2H	Ar-CH ₂ -CH ₂ -CH ₃
0.95	t	3H	Ar-CH ₂ -CH ₂ -CH ₃

Disclaimer: Predicted data. Actual chemical shifts and multiplicities may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~155.0	C-OH
~130.0	Ar-C
~128.0	Ar-CH
~115.0	Ar-CH
~110.0	Ar-C-propyl
37.5	Ar-CH ₂ -CH ₂ -CH ₃
24.5	Ar-CH ₂ -CH ₂ -CH ₃
14.0	Ar-CH ₂ -CH ₂ -CH ₃

Disclaimer: Predicted data. Actual chemical shifts may vary.

Table 3: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (phenolic)
3100-3000	Medium	C-H stretch (aromatic)
2960-2850	Medium-Strong	C-H stretch (aliphatic)
1600-1450	Medium-Strong	C=C stretch (aromatic ring)
~1200	Strong	C-O stretch (phenol)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
152	High	[M] ⁺ (Molecular Ion)
123	High	[M - C ₂ H ₅] ⁺ (Loss of ethyl radical)
107	Medium	[M - C ₃ H ₇] ⁺ (Loss of propyl radical)
95	Medium	[M - C ₂ H ₅ - CO] ⁺
77	Medium	[C ₆ H ₅] ⁺ (Phenyl cation)

Disclaimer: Predicted fragmentation pattern. Actual fragments and intensities may vary based on ionization method and energy.

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of **2-Propylbenzene-1,3-diol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **2-Propylbenzene-1,3-diol** sample
- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 500 MHz)

Procedure:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the **2-Propylbenzene-1,3-diol** sample and dissolve it in approximately 0.7 mL of CDCl_3 containing TMS in a clean, dry vial.
- **Transfer to NMR Tube:** Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:**
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

- Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the resulting spectra.
 - Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for both ^1H and ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **2-Propylbenzene-1,3-diol** sample
- Potassium bromide (KBr), IR grade
- Mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly grind a small amount (1-2 mg) of the **2-Propylbenzene-1,3-diol** sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Pellet Formation:
 - Transfer a portion of the powder mixture to a pellet press die.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify and label the characteristic absorption bands in the spectrum.
 - Correlate the observed bands with the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **2-Propylbenzene-1,3-diol** sample
- Methanol or other suitable volatile solvent
- Mass spectrometer with an electron ionization (EI) source (e.g., as part of a GC-MS system)

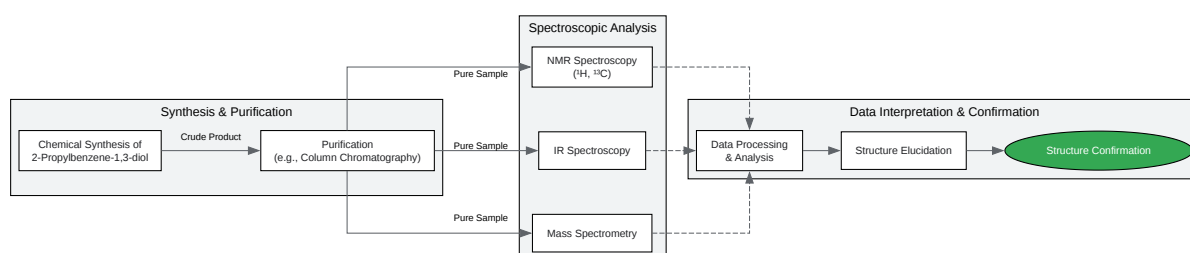
Procedure (GC-MS with EI):

- Sample Preparation: Prepare a dilute solution of the **2-Propylbenzene-1,3-diol** sample (e.g., 1 mg/mL) in a volatile solvent like methanol.

- GC-MS System Setup:
 - Set up the gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column).
 - Set the oven temperature program to ensure good separation and elution of the compound.
 - Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).
 - Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.
 - Set the mass scan range (e.g., m/z 40-400).
- Injection and Acquisition:
 - Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
 - The compound will be separated by the GC column and then enter the mass spectrometer.
 - The mass spectrometer will record the mass spectrum of the eluting compound.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$).
 - Analyze the fragmentation pattern and identify the major fragment ions.
 - Propose fragmentation pathways consistent with the observed spectrum and the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like **2-Propylbenzene-1,3-diol**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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